MRS 1065

描述

Structure

3D Structure

属性

IUPAC Name |

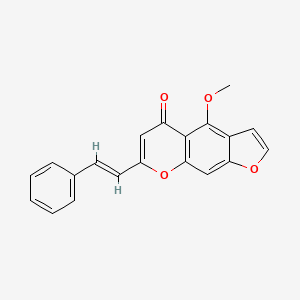

4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c1-22-20-15-9-10-23-17(15)12-18-19(20)16(21)11-14(24-18)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBFQFPYNPJVLO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443865 | |

| Record name | 4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138565-05-6 | |

| Record name | 4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chemical Identity and Structural Features

MRS 1065, chemically designated as 5-(tert-butyl-dimethyl-silanyl)-pent-4-yn-1-yl 3,5-bis(5-(tert-butyl-dimethyl-silanyl)-pent-4-yn-1-yloxy)benzoate , belongs to a class of dendron-type molecules characterized by silane-protected alkyne branches and a central aromatic core. Its structure integrates:

- A 3,5-dihydroxybenzoic acid backbone functionalized with alkynyl-silane dendrons.

- Triazole linkages formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Lactose units conjugated to enhance aqueous solubility.

The compound’s complexity arises from its multi-step convergent synthesis, requiring precise control over protection-deprotection cycles and regioselective coupling reactions.

Synthetic Pathways and Methodological Considerations

Dendron Block Synthesis

The preparation of this compound begins with the synthesis of its dendritic components, as exemplified in related dendron-type sugar derivatives:

Alkyl Azide Preparation

- 1-Azidodocosane is synthesized via mesylation of 1-docosanol using methanesulfonyl chloride (MsCl) and triethylamine, followed by nucleophilic substitution with sodium azide (NaN₃) in a tetrabutylammonium hydrogen sulfate (nBu₄NHSO₄)-mediated reaction (88% yield over two steps).

Lactose Functionalization

- 2-Azidoethoxylactose is prepared by acetylating D-lactose with acetic anhydride and pyridine (65% yield), followed by BF₃·Et₂O-catalyzed glycosylation with 2-azidoethanol and subsequent deprotection using sodium methoxide (NaOMe) in methanol (92% yield).

Dendritic Carboxylic Acid Synthesis

- 3,5-Bis-[5-(tert-butyl-dimethyl-silanyl)-pent-4-yn-1-yloxy]benzoic acid is synthesized via:

- Protection of 4-pentyn-1-ol with tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS) groups.

- Mesylation with MsCl and coupling with methyl 3,5-dihydroxybenzoate under basic conditions (K₂CO₃, DMF, 99% yield).

- Saponification with potassium hydroxide (KOH) and neutralization with Dowex H⁺ resin.

Convergent Assembly via CuAAC

The final structure is assembled through a CuAAC "click" reaction between azide-functionalized lactose and alkyne-terminated dendrons:

- Azide-alkyne coupling : A mixture of 2-azidoethoxylactose (1.2 eq) and dendritic alkyne (1 eq) in tert-butanol/water is treated with CuSO₄ (20 mol%) and sodium ascorbate (40 mol%) at 40°C for 24 hours.

- Purification : The crude product is dialyzed (MWCO: 3500 Da) and lyophilized to yield this compound as a white solid (92% yield).

Critical Reaction Parameters:

- Solvent system : tert-Butanol/water (4:1 v/v) optimizes solubility and reaction efficiency.

- Catalyst loading : Excess sodium ascorbate ensures reduction of Cu(II) to active Cu(I).

- Temperature : Elevated temperatures (40°C) accelerate cycloaddition without promoting side reactions.

Analytical Validation and Characterization

Spectroscopic Confirmation

Challenges and Innovations in Synthesis

Silane Deprotection Sensitivity

The TBDMS-protected alkynes necessitate careful handling under anhydrous conditions to prevent premature deprotection. Strategies include:

Scalability Limitations

- Low yields in multi-step sequences : Convergent synthesis accumulates stepwise yield losses, necessitating optimization of intermediate purifications.

- Cost of reagents : TBDMSCl and specialized catalysts (e.g., Dowex resins) increase production costs.

化学反应分析

反应类型

MRS1065 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化物。

还原: 还原反应可以将 MRS1065 转换为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应.

主要形成的产物

氧化: MRS1065 的氧化衍生物。

还原: 该化合物的还原形式。

取代: 具有各种官能团的取代衍生物.

科学研究应用

MRS1065 在科学研究中具有广泛的应用,包括:

化学: 用作配位化学和催化中的配体。

生物学: 用于涉及酶抑制和受体结合的研究。

医学: 研究其在各种疾病中的潜在治疗作用。

工业: 用于开发新材料和化学工艺.

作用机制

MRS1065 的作用机制涉及它与特定分子靶标的相互作用。该化合物与受体或酶结合,调节它们的活性。主要途径包括:

受体结合: MRS1065 与特定受体结合,改变它们的信号通路。

酶抑制: 该化合物抑制某些酶的活性,影响代谢过程.

相似化合物的比较

Key Findings :

- AISI 1065 exhibits superior hardness compared to EN C67S and GB 65Mn but slightly lower than JIS S65C .

- JIS S65C has the highest tensile strength, making it suitable for high-stress machinery components .

- GB 65Mn offers better elongation, favoring applications requiring flexibility .

Comparison of Fermented Pomegranate Juice Compounds

In , LC–MS analysis identified 1,065 compounds in fermented pomegranate juice (FM6). A Venn diagram comparison reveals overlaps with fresh juice (FJ) and 1-month fermented juice (FM1):

| Sample | Total Compounds | Shared with FM6 | Unique Compounds |

|---|---|---|---|

| Fresh Juice (FJ) | 1,263 | 346 | 641 |

| FM1 | 1,580 | 580 | 780 |

| FM6 | 1,065 | — | 109 |

Key Findings :

- FM6 shares 346 compounds with FJ and 580 with FM1 , suggesting fermentation modifies metabolite profiles .

- 109 unique compounds in FM6 may include secondary metabolites (e.g., antioxidants, anti-diabetic agents) produced during prolonged fermentation .

Critical Analysis of Evidence Gaps

- No chemical compound named "MRS 1065" is defined in the provided sources. The term likely originates from a misattribution of identifiers (e.g., AISI 1065 steel, page numbers, or postal codes).

常见问题

Advanced Question

- Blinding : Ensure experimenters are blinded to treatment groups during data collection and analysis.

- Replication : Use independent cell lines or primary cultures to confirm findings.

- Negative controls : Include sham-treated and siRNA knockdown groups to validate target specificity.

- Data transparency : Share raw data (e.g., via repositories like Figshare) and pre-register protocols to reduce publication bias .

How can interdisciplinary approaches enhance the study of this compound’s therapeutic potential?

Advanced Question

Integrate methods from pharmacology, computational biology, and bioengineering:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Link drug exposure to therapeutic outcomes using software like NONMEM.

- Machine learning : Train classifiers on omics data to predict off-target effects.

- Microfluidic systems : Mimic human tissue microenvironments for high-throughput screening .

What are the ethical considerations when translating this compound research into clinical trials?

Basic Question

- Informed consent : Ensure participants understand risks/benefits in early-phase trials.

- Data ownership : Define agreements between academic institutions and industry partners to prevent conflicts of interest.

- Equity : Address demographic diversity in trial recruitment to ensure generalizability .

How should researchers validate this compound’s target engagement in complex biological systems?

Advanced Question

Use multi-modal validation:

- Chemical probes : Develop photoaffinity or fluorescent analogs for spatial localization.

- Genome-wide CRISPR screens : Identify synthetic lethal interactions to confirm target relevance.

- Cryo-EM/X-ray crystallography : Resolve drug-target binding conformations at atomic resolution .

What computational tools are effective for predicting this compound’s off-target interactions?

Advanced Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against structural databases (e.g., PDB).

- Quantitative structure-activity relationship (QSAR) models : Train on ChEMBL data to predict bioactivity.

- Network pharmacology : Map drug-target-pathway interactions using platforms like Cytoscape .

How can researchers address reproducibility challenges in this compound studies?

Advanced Question

- Standardized protocols : Adopt guidelines like ARRIVE for preclinical studies.

- Open science practices : Publish detailed methods (e.g., step-by-step protocols on protocols.io ) and share reagents via repositories like Addgene.

- Collaborative validation : Partner with independent labs to replicate key findings .

Methodological Notes

- Data tables should include raw measurements (e.g., EC50 values, confidence intervals) and metadata (e.g., experimental conditions, software versions).

- Advanced statistical methods (e.g., Bayesian inference, machine learning) must be justified with pilot data or theoretical frameworks .

- Ethical rigor requires adherence to institutional review board (IRB) guidelines and transparency in reporting adverse events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。